1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one - 37989-92-7

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

Catalog Number: EVT-325137
CAS Number: 37989-92-7
Molecular Formula: C15H13FO
Molecular Weight: 228.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “1-(2’-Fluoro-[1,1’-biphenyl]-4-yl)propan-1-one” is a complex organic molecule. It contains a fluoro-biphenyl group attached to a propanone .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a biphenyl group, which consists of two benzene rings connected by a single bond. One of these benzene rings has a fluorine atom attached to it. This fluoro-biphenyl group is further connected to a propanone group .

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide is a novel bio-functional hybrid compound synthesized for the first time from the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen . The compound was characterized using various spectroscopic techniques, including 1H and 13C-NMR, UV, and mass spectrometry .

6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390, DuP-785)

Compound Description: NSC 368390, also known as DuP-785, is a substituted 4-quinolinecarboxylic acid derivative that displays significant antitumor activity . This compound emerged from a research program focused on developing novel anticancer agents, inspired by the promising antitumor properties of a related compound, NSC 339768 . NSC 368390 demonstrated remarkable efficacy against a variety of human solid tumor models, including breast, lung, stomach, and colon carcinomas . Its water solubility makes it a promising candidate for further development as a Phase 1 anticancer agent .

1-(3′,4′-Dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074)

Compound Description: CHF5074 is a novel γ-secretase modulator that has been explored as a potential therapeutic agent for Alzheimer's disease . Unlike some nonsteroidal anti-inflammatory drugs, CHF5074 exhibits minimal anticyclooxygenase (COX) and Notch-interfering activities in vitro . In preclinical studies using Tg2576 transgenic mice, chronic CHF5074 treatment significantly reduced brain β-amyloid (Aβ) pathology, suggesting its potential as a disease-modifying therapy for Alzheimer's disease .

(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide

Compound Description: (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide is another novel hybrid molecule synthesized by reacting amphetamine with flurbiprofen . This compound, similar to its related counterparts, has been meticulously analyzed and characterized using a suite of spectroscopic methods, including 1H-NMR, 13C-NMR, UV, IR, HPLC, and mass spectrometry .

1-(2-Aminomethylphenyl)-3-trifluoromethyl-N-[3-fluoro-2'-(aminosulfonyl)[1,1'-biphenyl)]-4-yl]-1H-pyrazole-5-carboxyamide (DPC602)

Compound Description: DPC602 is a potent, selective, and orally bioavailable factor Xa inhibitor that emerged as a potential treatment for both venous and arterial thrombosis . The development of DPC602 stemmed from the investigation of meta-substituted phenylpyrazoles as factor Xa inhibitors .

Properties

CAS Number

37989-92-7

Product Name

1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one

IUPAC Name

1-[4-(2-fluorophenyl)phenyl]propan-1-one

Molecular Formula

C15H13FO

Molecular Weight

228.26 g/mol

InChI

InChI=1S/C15H13FO/c1-2-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3

InChI Key

ZXIQZWXVSBJPTC-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.